7-Phenylnaphthalene-2-carboxylic acid
Overview
Description
7-Phenylnaphthalene-2-carboxylic acid is a fascinating chemical compound that belongs to the class of naphthalene derivatives. It has gained significant attention in scientific research due to its unique properties and potential biological activity. This compound finds utility in diverse fields including organic synthesis, pharmaceutical research, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Phenylnaphthalene-2-carboxylic acid can be achieved through various methods. One common approach involves the carboxylation of naphthalene derivatives. For instance, naphthalene can be reacted with carbon tetrachloride and alcohols in the presence of iron catalysts to produce naphthalenecarboxylic acids . Another method involves the carbonylation of halogen-substituted naphthalenes catalyzed by transition metal complexes such as cobalt, rhodium, palladium, molybdenum, and nickel .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions. The use of iron catalysts and carbon tetrachloride in the presence of alcohols is a common industrial method. The reaction conditions, such as temperature and concentration of reactants, are carefully controlled to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
7-Phenylnaphthalene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
7-Phenylnaphthalene-2-carboxylic acid has a wide range of applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Pharmaceutical Research: Investigated for its potential biological activity and therapeutic applications.
Material Science: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 7-Phenylnaphthalene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to changes in cellular processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Naphthalene-1-carboxylic acid: Another naphthalene derivative with similar chemical properties.
Naphthalene-2-carboxylic acid: Closely related compound with a carboxyl group at the 2-position.
Arylnaphthalenes: A broader class of compounds that includes various naphthalene derivatives with different substituents.
Uniqueness
7-Phenylnaphthalene-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
7-phenylnaphthalene-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O2/c18-17(19)15-9-7-13-6-8-14(10-16(13)11-15)12-4-2-1-3-5-12/h1-11H,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRVGOLSVORUBBJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)C=CC(=C3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80594194 | |
Record name | 7-Phenylnaphthalene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80594194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
229006-56-8 | |
Record name | 7-Phenylnaphthalene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80594194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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